1,3,9-Trifluoro-10H-phenothiazine
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Overview
Description
1,3,9-Trifluoro-10H-phenothiazine: is a chemical compound belonging to the phenothiazine class. Phenothiazines are heterocyclic compounds with a wide range of applications, particularly in the pharmaceutical industry. The trifluoromethyl group substitution at positions 1, 3, and 9 of the phenothiazine ring structure imparts unique chemical and physical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,9-Trifluoro-10H-phenothiazine can be synthesized through various methods. One common approach involves the condensation of 1,2-diaminobenzenes with trifluoromethyl-substituted diphenylamines, followed by oxidative cyclization . Another method includes the Pd-catalyzed N-arylation of trifluoromethyl-substituted anilines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography .
Chemical Reactions Analysis
Types of Reactions: 1,3,9-Trifluoro-10H-phenothiazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in glacial acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Reduced phenothiazine derivatives.
Substitution: Substituted phenothiazine derivatives.
Scientific Research Applications
1,3,9-Trifluoro-10H-phenothiazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3,9-Trifluoro-10H-phenothiazine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Phenothiazine: The parent compound with a similar structure but without the trifluoromethyl groups.
Trifluoperazine: A trifluoromethyl phenothiazine derivative used as an antipsychotic.
Fluphenazine: Another trifluoromethyl phenothiazine derivative used in the treatment of schizophrenia.
Uniqueness: 1,3,9-Trifluoro-10H-phenothiazine is unique due to the specific substitution pattern of trifluoromethyl groups, which imparts distinct chemical properties and potential biological activities compared to other phenothiazine derivatives .
Properties
CAS No. |
823802-09-1 |
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Molecular Formula |
C12H6F3NS |
Molecular Weight |
253.24 g/mol |
IUPAC Name |
1,3,9-trifluoro-10H-phenothiazine |
InChI |
InChI=1S/C12H6F3NS/c13-6-4-8(15)12-10(5-6)17-9-3-1-2-7(14)11(9)16-12/h1-5,16H |
InChI Key |
ZHSAZQKICUBCMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)SC3=CC(=CC(=C3N2)F)F)F |
Origin of Product |
United States |
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